molecular formula C2H6N2 B1219989 Azomethane CAS No. 503-28-6

Azomethane

Cat. No. B1219989
CAS RN: 503-28-6
M. Wt: 58.08 g/mol
InChI Key: JCCAVOLDXDEODY-UHFFFAOYSA-N
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Description

Azomethane is an organic compound with the chemical formula CH3-N=N-CH3 . It exhibits cis-trans isomerism . It is a colorless gas with an irritating odor . It is soluble in organic solvents such as alcohol, ether, and carbon tetrachloride . It is stable in air but can decompose at high temperatures or in the presence of a fire source .


Synthesis Analysis

Azomethane can be produced by the reaction of 1,2-dimethylhydrazine dihydrochloride with copper (II) chloride in sodium acetate solution . The reaction produces the azomethane complex of copper (I) chloride, which can produce free azomethane by thermal decomposition . Another method of synthesis involves the grinding together of solid anilines with solid benzaldehydes without passing through liquid phases .


Molecular Structure Analysis

Azomethane has a molecular formula of CH3-N=N-CH3 . It has an average mass of 58.082 Da and a monoisotopic mass of 58.053097 Da .


Chemical Reactions Analysis

Azomethane imines constitute a versatile class of dipoles that are being increasingly used for the synthesis of biologically relevant heterocycles . The decomposition of azomethane at 850–1430 K occurs via a concerted mechanism .


Physical And Chemical Properties Analysis

Azomethane is a colorless to pale yellow gas . It has a melting point of -78 °C (trans) and -66 °C (cis), and a boiling point of 1.5 °C (trans) and 95 °C (cis) .

Scientific Research Applications

Isomerization and Tautomerization

Azomethane's surface chemistry, particularly on Mo(110), demonstrates its potential as a source of adsorbed methyl. Investigations using various spectroscopy methods have revealed that azomethane undergoes isomerization to a cis form and binds to surfaces through lone pairs. Its decomposition process includes tautomerization to form formaldehyde methyl hydrazone, but surface methyl is not formed. This highlights the significant influence of the Mo(110) surface on azomethane's decomposition (Weldon & Friend, 1994).

Thermal and UV Photo-Induced Decomposition

Research on Rh(111) surfaces shows that azomethane adsorbs in trans-configuration at low temperatures. Upon heating, it decomposes by N–N bond scission, leading to various products including H2, N2, C2N2, and traces of HCN. UV irradiation induces tautomerization, forming formaldehyde methylhydrazone and new products like methylamine (CH3NH2) and CH4. This study emphasizes the different pathways of azomethane decomposition under thermal and UV conditions (Kis, Barthos & Kiss, 2000).

Photochemical Decomposition

Azomethane's photolysis has been extensively studied, revealing quantitative relationships between production rates of nitrogen, methane, ethane, and variables like intensity, concentration, and temperature. The findings provide detailed insights into the mechanisms of azomethane's photochemical decomposition and the associated quantum yield and activation energy (Jones & Steacie, 1953).

Interaction with Metal Surfaces

Studies on the interaction of azomethane with metal surfaces, such as Cu(110) and Cu(111), using techniques like XPS and HREELS, have shown distinct adsorption behaviors and decomposition pathways. This research is significant for understanding the surface chemistry of azomethane, including the weakening of N=N bonds and formation of radicals (Chuang et al., 2001).

Adsorption on Si(111)-7 × 7 Surface

Investigations into azomethane's adsorption and decomposition on Si(111)-7 × 7 surfaces offer insights into its interactions with semiconductor materials. Studies employing HREELS, SR-PES, and STM have shown that azomethane adsorbs largely intact in both trans and cis forms at low temperatures, and its decomposition behavior provides useful data for understanding surface chemistry on silicon surfaces (Klauser, Tai, Chan & Chuang, 2003).

Safety And Hazards

Azomethane is classified as a flammable gas under GHS labelling . It has hazard statements H220 and H280, indicating that it is extremely flammable and contains gas under pressure that may explode if heated . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Future research on azomethane could focus on its potential applications in the synthesis of biologically relevant heterocycles . Additionally, further studies could investigate the effects of various inert gases on the decomposition of azomethane .

properties

IUPAC Name

dimethyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-3-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCAVOLDXDEODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870570
Record name Dimethyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azomethane

CAS RN

503-28-6, 4143-41-3
Record name Azomethane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Dimethyldiazene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Dimethyldiazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,810
Citations
OK Rice - Proceedings of the National Academy of …, 1928 - National Acad Sciences
… To get the various quantities we need to consider the thermal properties of azomethane, … azomethane, is 51 calories per mole. We assume that at the temperature at which azomethane …
Number of citations: 12 www.pnas.org
HC Ramsperger - Journal of the American Chemical Society, 1928 - ACS Publications
The rate of the thermal decomposition of azomethane has been shown to be unimolecular over a small range of high pressures, 2, 3 but the constant becomes somewhatsmaller at low …
Number of citations: 18 pubs.acs.org
EWG Diau, AH Zewail - ChemPhysChem, 2003 - Wiley Online Library
The dissociation dynamics of trans‐azomethane upon excitation to the S 1 (n,π*) state with a total energy of 93 kcal mol −1 is investigated using femtosecond‐resolved mass …
CH Chang, RF Porter, SH Bauer - Journal of the American …, 1970 - ACS Publications
Analysis of electron diffraction patterns has shown that the samples of azomethane and 1, 1, 1-trifluoro-azomethane which were investigated were in the trans configurations about the N…
Number of citations: 115 pubs.acs.org
MH Jones, EWR Steacie - The Journal of Chemical Physics, 1953 - aip.scitation.org
The photolysis of azomethane has been investigated over the … with absorbed intensity, azomethane concentration, and … between methyl radicals and azomethane. On the basis of …
Number of citations: 76 aip.scitation.org
EW Riblett, LC Rubin - Journal of the American Chemical Society, 1937 - ACS Publications
… , particularly that of azomethane, have been considered as … and have found that azomethane de-composition furnished the … azomethane is almost entirely represented by the equation …
Number of citations: 17 pubs.acs.org
D Jentz, M Trenary, XD Peng, P Stair - Surface science, 1995 - Elsevier
… -and cis-azomethane, we find that trans-azomethane converts to cis-azomethane upon adsorbing onto the Pt(111) surface at 84 K. Additionally, we propose that the cis-azomethane …
Number of citations: 73 www.sciencedirect.com
JR Durig, CB Pate, WC Harris - The Journal of Chemical Physics, 1972 - pubs.aip.org
… least four molecules per unit cell in azomethane. The inversion center is apparently retained … Infrared spectra of 20 torr of azomethane (a) and 30 torr of azomethane-d6 (b). The samples …
Number of citations: 41 pubs.aip.org
H Henkin, HA Taylor - The Journal of Chemical Physics, 1940 - pubs.aip.org
… of methyl radicals with azomethane. THE decomposition of azomethane, by both pyrolysis and … to involve an initial production of methyl radicals, their addition to azomethane and the …
Number of citations: 12 pubs.aip.org
M Ruckenbauer, M Barbatti, B Sellner… - The Journal of …, 2010 - ACS Publications
The nonadiabatic deactivation of trans-azomethane starting from the nπ* state has been investigated in gas phase, water, and n-hexane using an on-the-fly surface-hopping method. A …
Number of citations: 46 pubs.acs.org

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